molecular formula C4H5N3O2 B119755 6-Aminouracil CAS No. 143519-02-2

6-Aminouracil

Cat. No. B119755
M. Wt: 127.1 g/mol
InChI Key: LNDZXOWGUAIUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminouracil is a chemical compound that belongs to the uracil family, which is a heterocyclic organic compound. It is a derivative of uracil, which is a pyrimidine base that is found in RNA and DNA. 6-Aminouracil is known for its role in scientific research, particularly in the field of biochemistry and molecular biology.

Scientific Research Applications

Synthesis of Heterocyclic Scaffolds

6-Aminouracil is widely used as a starting material in the synthesis of various heterocyclic structures. These include pyrido-, pyrrolo-, and pyrimido-pyrimidines, as well as fused spirooxindole derivatives. Multicomponent reactions involving 6-aminouracil are significant in producing a range of organic compounds (Ziarani, Nasab, & Lashgari, 2016).

Applications in Multicomponent Reactions

6-Aminouracil and its derivatives are essential in synthesizing fused uracils annulated with other heterocyclic rings. These reactions are crucial in creating natural products and pharmaceuticals, forming heterocyclic molecular frameworks efficiently (Javahershenas, 2021).

Precursors for Biological and Pharmaceutical Compounds

6-Aminouracils serve as precursors for synthesizing various uracil derivatives with biological and pharmaceutical significance. The study of these derivatives often involves advanced spectroscopy and crystallography techniques (Debnath et al., 2017).

Development of Anticancer Agents

Research has explored the use of 6-aminouracil in synthesizing compounds for anticancer applications. These compounds have shown effectiveness against specific cancer cell lines and have been evaluated for their potential as cathepsin B enzyme inhibitors (Sarg & El-Shaer, 2014).

Investigating Hydrogen-Bonding Frameworks

6-Aminouracil derivatives have diversified uses in various application fields. Studies involving the crystallization of 6-aminouracil help in understanding its hydrogen-bonding frameworks, which are crucial in different scientific applications (Gerhardt & Bolte, 2013).

Hydroxyalkylation Studies

6-Aminouracil undergoes reactions with aldehydes and other compounds, leading to the formation of hydroxyalkyl derivatives. These reactions and their products are significant in polymer science (Chmiel-Szukiewicz, 2006).

Computational Studies on DNA Base Pairing

Density functional theory methods have been used to study 6-aminouracil, especially its impact on Watson–Crick base pairing with uridine and adenosine. This research helps understand how amino substitution affects the stability and properties of these base pairs (Palafox & Rastogi, 2016).

Development of Antimicrobial Agents

Recent research has focused on synthesizing novel acyclic nucleoside analogs from 6-aminouracil, demonstrating potent antimicrobial activity. This development is crucial in the search for new antibacterial agents (Alhilal et al., 2021).

properties

IUPAC Name

6-amino-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDZXOWGUAIUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061241
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Aminouracil

CAS RN

873-83-6
Record name 6-Aminouracil
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Record name 6-Aminouracil
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Record name 6-Aminouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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